![molecular formula C8H9N3 B12857079 Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
Pyrrolo[1,2-c]pyrimidine-3-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-c]pyrimidine-3-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the methanamine group further enhances its chemical reactivity and potential for functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-c]pyrimidine-3-methanamine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of N-formylglycine with triphosgene can generate ethyl isocyanoacetate in situ, which subsequently reacts to form the pyrrolo[1,2-c]pyrimidine scaffold . Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Flow chemistry approaches allow for the in situ generation of reactive intermediates, minimizing the risks associated with handling hazardous chemicals . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[1,2-c]pyrimidine-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-c]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-c]pyrimidine-3-methanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit signal transduction pathways by binding to active sites on enzymes, thereby affecting cell proliferation, migration, and angiogenesis . This makes it a promising candidate for the development of targeted therapies in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its anticancer and anti-inflammatory properties.
Pyrrolo[2,1-f][1,2,4]triazine: Exhibits antiviral activity and is used in the study of RNA-dependent RNA polymerase inhibitors.
Uniqueness
Pyrrolo[1,2-c]pyrimidine-3-methanamine is unique due to its specific structural configuration, which allows for diverse functionalization and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential for industrial-scale production further enhance its value in scientific research and pharmaceutical development .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
pyrrolo[1,2-c]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H,5,9H2 |
Clave InChI |
HAEQYIRHGHLPTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NC(=CC2=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


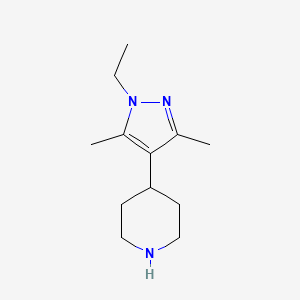

![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
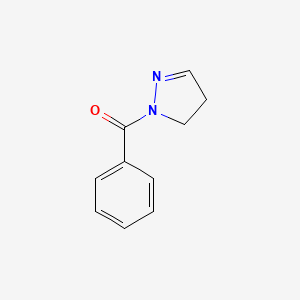
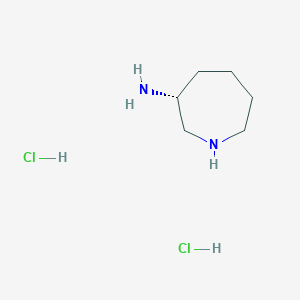
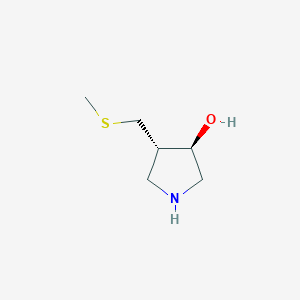
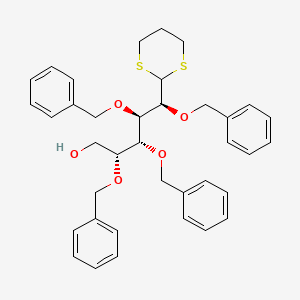
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
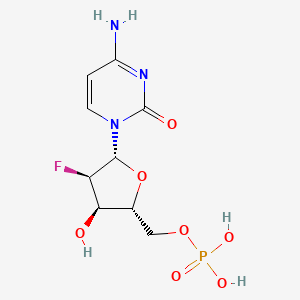
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
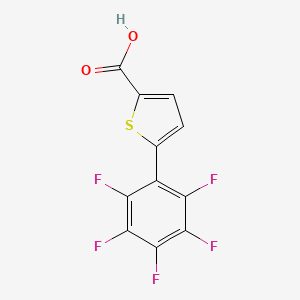
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

